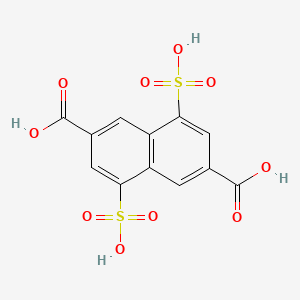

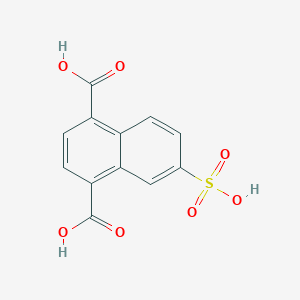

4,8-Disulfo-2,6-naphthalenedicarboxylic acid

Vue d'ensemble

Description

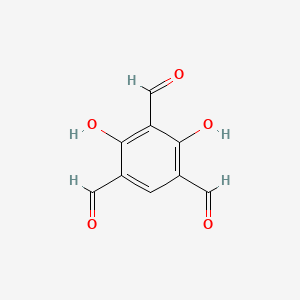

4,8-Disulfo-2,6-naphthalenedicarboxylic acid is a chemical compound with the molecular formula C12H8O10S2 . Its average mass is 376.316 Da and its monoisotopic mass is 375.955872 Da . It is also known by its IUPAC name this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 freely rotating bonds . The polar surface area is 200 Ų and the molar refractivity is 77.6±0.4 cm³ .Physical and Chemical Properties Analysis

This compound has a density of 1.9±0.1 g/cm³ . The index of refraction is 1.731 and the surface tension is 104.6±3.0 dyne/cm . The molar volume is 194.2±3.0 cm³ .Applications De Recherche Scientifique

Coordination Polymers and Luminescent Properties

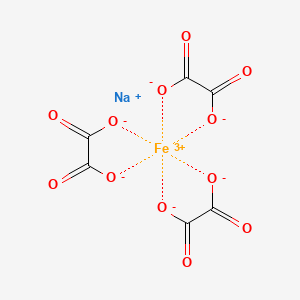

4,8-Disulfo-2,6-naphthalenedicarboxylic acid (DSNDA) has been used in the synthesis of lanthanide coordination polymers, exhibiting diverse structures and properties. These polymers, such as those incorporating europium, demonstrate enhanced luminescent properties due to the efficient transfer of light energy from the π-rich aromatic ligands to the lanthanide ions (Qing-Yan Liu et al., 2012). Additionally, similar coordination polymers with europium show strong red luminescence, indicating an efficient energy transfer from the DSNDA ligand to the Eu(III) ions (N. Zhang et al., 2012).

Polymer Synthesis and Properties

DSNDA has been used as a monomer in the synthesis of sulfonated polybenzimidazoles, resulting in polymers that possess good thermal stability, high mechanical strength, and interesting electrical properties. These polymers, due to their solubility in polar aprotic solvents, can be easily formed into films (Qing Shengbo et al., 2006).

Gas Sorption and Catalytic Performance

In the realm of metal-organic frameworks (MOFs), DSNDA has been utilized in creating sulfonic acid functionalized frameworks. These MOFs show promise in CO2 adsorption and catalysis, demonstrating significant potential for environmental and industrial applications (Guangbo Wang et al., 2017).

Electrophoresis and Organic Anion Analysis

DSNDA has been characterized in capillary zone electrophoresis for the separation of organic anions, showing enhanced sensitivity compared to traditional methods. This application is particularly relevant in environmental monitoring and analytical chemistry (E. Dabek-Zlotorzynska et al., 1994).

Proton Conduction

In coordination polymers based on DSNDA, high proton conductivity has been observed, especially under conditions of high humidity. This finding is significant for the development of new materials in energy applications, such as fuel cells (Shu-na Zhao et al., 2015).

Safety and Hazards

The safety and hazards associated with 4,8-Disulfo-2,6-naphthalenedicarboxylic acid are symbolized by GHS05 and GHS07 . The hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338+P310, P332+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

4,8-disulfonaphthalene-2,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O10S2/c13-11(14)5-1-7-8(10(3-5)24(20,21)22)2-6(12(15)16)4-9(7)23(17,18)19/h1-4H,(H,13,14)(H,15,16)(H,17,18,19)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWYRGRHXNAOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CC(=C2)C(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)

![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)